molecular formula C27H23ClN2O2S B11518745 4-(2-Chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate

4-(2-Chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate

Cat. No.: B11518745
M. Wt: 475.0 g/mol
InChI Key: XBYQFJIHSGJTNX-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced through substitution reactions.

    Addition of the Cyano and Ethylsulfanyl Groups: These functional groups can be added using nucleophilic substitution reactions.

    Esterification to Form the Benzoate: The final step involves esterification to attach the benzoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate
  • 4-(2-Chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl acetate

Uniqueness

4-(2-Chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H23ClN2O2S

Molecular Weight

475.0 g/mol

IUPAC Name

[4-(2-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-phenyl-3,4-dihydro-1H-pyridin-2-yl] benzoate

InChI

InChI=1S/C27H23ClN2O2S/c1-2-33-25-23(18-29)22(21-15-9-10-16-24(21)28)17-27(30-25,20-13-7-4-8-14-20)32-26(31)19-11-5-3-6-12-19/h3-16,22,30H,2,17H2,1H3

InChI Key

XBYQFJIHSGJTNX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(CC(N1)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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